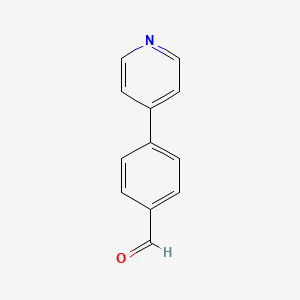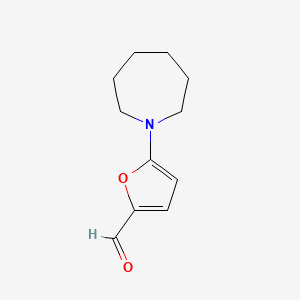
4-(Pyridin-4-yl)benzaldehyde
Overview
Description
4-(Pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H9NO. It consists of a benzaldehyde moiety substituted with a pyridine ring at the para position. This compound is known for its reactivity and selectivity in various chemical reactions due to the presence of both the pyridine and benzaldehyde functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Pyridin-4-yl)benzaldehyde can be synthesized through the reaction of pyridine with benzaldehyde. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of 4-bromopyridine and 4-formylphenylboronic acid in a Suzuki coupling reaction .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction is carried out in the presence of a palladium catalyst and a base in an inert atmosphere .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-(Pyridin-4-yl)benzoic acid.
Reduction: It can be reduced to 4-(Pyridin-4-yl)benzyl alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: 4-(Pyridin-4-yl)benzoic acid.
Reduction: 4-(Pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-(Pyridin-4-yl)benzaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-(2-Pyridyl)benzaldehyde
- 4-(3-Pyridyl)benzaldehyde
- 4-(4-Pyridyl)benzoic acid
Comparison: 4-(Pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its isomers, it exhibits different physical and chemical properties, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXDIYHLGBQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348662 | |
| Record name | 4-(Pyridin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99163-12-9 | |
| Record name | 4-(Pyridin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 4-(pyridin-4-yl)benzaldehyde make it suitable for constructing coordination polymers?
A1: this compound possesses two key structural features that make it a desirable ligand for coordination polymer synthesis:
- The aldehyde oxygen: While less common than the pyridine nitrogen, the aldehyde oxygen can also participate in coordination, leading to diverse coordination modes and potentially influencing the dimensionality of the resulting framework. []
Q2: How does the choice of metal ion affect the structure and properties of coordination polymers containing this compound?
A2: Research demonstrates that the metal ion plays a crucial role in dictating both the structure and properties of coordination polymers derived from this compound. For instance:
- Copper(II) and Cobalt(II) complexes: These metal ions, with their preference for octahedral or distorted octahedral geometries, yielded 3D interpenetrated frameworks with large channels. [] These channels, a direct consequence of the structural arrangement, are thought to be responsible for the observed selective adsorption of Congo Red dye. []
- Zinc(II) complex: This complex adopted a 2D layered structure, likely due to the Zn(II) ion's preference for tetrahedral coordination. Interestingly, this complex exhibited strong luminescence and functioned as a sensitive and selective sensor for nitrofuran antibiotics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)
![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)
